Doxycycline hydrochloride

Übersicht

Beschreibung

Doxycycline hydrochloride is a tetracycline antibiotic that inhibits bacterial growth and is thought to have anti-inflammatory effects . It is used to treat many different bacterial infections including acne, urinary and respiratory tract infections, eye infections, gum disease, gonorrhea, chlamydia, and syphilis . It can also be used to prevent malaria and treat infections caused by mites, ticks, or lice .

Synthesis Analysis

Doxycycline is a semi-synthetic derivative of oxytetracycline . The synthesis of doxycycline involves the N-demethylation of doxycycline using a non-classical Polonovski reaction and then re-methylation using methyl-[13CD3] iodide . The total synthesis of doxycycline, starting from simple building blocks, is also possible, but generally involves several steps that lower the yield .Molecular Structure Analysis

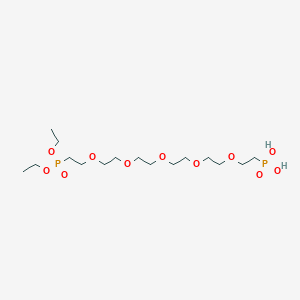

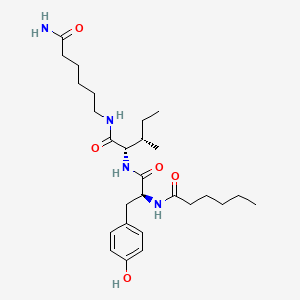

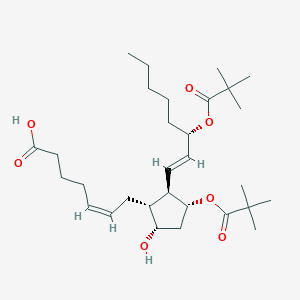

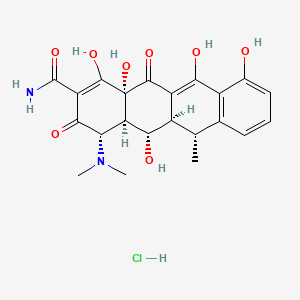

The molecular formula of doxycycline hydrochloride is C22H25ClN2O8 . The molecular weight is 480.9 g/mol . The chemical structure of doxycycline hydrochloride includes a tetracycline core, with a dimethylamino group at the 4 position and a hydroxyl group at the 5 position .Chemical Reactions Analysis

Doxycycline hydrochloride exhibits antimicrobial activity by inhibiting protein synthesis . It blocks the association of aminoacyl-tRNA with the ribosomal A site, which is the site of protein synthesis in bacteria .Physical And Chemical Properties Analysis

Doxycycline hydrochloride is a light-yellow crystalline powder . It is soluble in water . The serum half-life of doxycycline is 18-22 hours .Wissenschaftliche Forschungsanwendungen

Water Treatment

Doxycycline hydrochloride: has been studied for its potential in water purification. A notable application is its adsorption from water using Cu-modified Zeolitic Imidazolate Framework-8 (Cu-ZIF-8) . This modified framework has shown a high adsorption capacity, making it a promising candidate for removing antibiotics from water sources.

Fluorescence Detection

In the field of biomedical research, Doxycycline hydrochloride can be detected using carbon quantum dots (CQDs) as probes based on the internal filtering effect . This method is advantageous for its simplicity and rapidity, allowing for effective monitoring of drug concentrations in pharmaceuticals and human serum samples.

Infection Control in Wildlife

Doxycycline hydrochloride: is used to control infections in wildlife, specifically targeting Borrelia burgdorferi and Anaplasma phagocytophilum in rodent reservoirs. It’s also employed to eliminate Ixodes scapularis ticks .

Inhibition of Matrix Metalloproteinases

In studies related to wound healing and tissue remodeling, Doxycycline hydrochloride serves as a broad-spectrum inhibitor of matrix metalloproteinases (MMP), such as type 1 collagenase . This application is crucial for understanding and enhancing the body’s natural healing processes.

Veterinary Medicine

Doxycycline hydrochloride: is extensively used in veterinary medicine for the prevention and treatment of infections, as well as for promoting growth in food animals . Its effectiveness is due to its oral absorption, high lipophilicity, and long half-life.

Drug Monitoring and Residue Assessment

The compound’s detection in various matrices is essential for drug monitoring and assessing drug residues, especially in the context of food safety and quality control .

Antibiotic Removal

The compound’s role in the removal of antibiotics from wastewater is significant, considering the environmental impact of antibiotic contamination .

Pharmaceutical Quality Control

Lastly, Doxycycline hydrochloride ’s concentration determination in pharmaceuticals is vital for quality control in the pharmaceutical industry, ensuring the safety and efficacy of medications .

Wirkmechanismus

Target of Action

Doxycycline hydrochloride is a broad-spectrum antibiotic that targets a wide variety of gram-positive and gram-negative bacteria . It is highly lipophilic, allowing it to cross multiple membranes of target molecules, showing favorable intra-cellular penetration .

Mode of Action

Doxycycline inhibits bacterial protein synthesis by allosterically binding to the 30S prokaryotic ribosomal subunit . This blocks the association of charged aminoacyl-tRNA (aa-tRNA) with the ribosomal A site, preventing the addition of new amino acids to the peptide chain and thus inhibiting protein synthesis .

Biochemical Pathways

Doxycycline affects the protein synthesis pathway in bacteria, leading to their inability to produce essential proteins for survival . This results in the bacteriostatic activity of doxycycline, inhibiting bacterial growth and proliferation .

Pharmacokinetics

Doxycycline exhibits high bioavailability, with negligible metabolism . It has a protein binding rate of 80–90% and an elimination half-life of 10–22 hours . The drug is mainly excreted through feces, with about 40% excreted in urine . Its high lipophilicity allows it to penetrate tissues effectively .

Result of Action

The primary result of doxycycline’s action is the inhibition of bacterial growth and proliferation due to its interference with protein synthesis . At the cellular level, this results in the inability of the bacteria to produce essential proteins, leading to their death or stunted growth .

Action Environment

Environmental factors can influence the action of doxycycline. For instance, the degradation of doxycycline in various aqueous matrices can be affected by photolysis, peroxidation, photoperoxidation, and ozonation at different pH values . Moreover, the presence of doxycycline in soil can affect microbial activity and diversity, potentially influencing the antibiotic’s efficacy .

Safety and Hazards

Doxycycline hydrochloride can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause permanent yellowing or graying of the teeth in children younger than 8 years old . Using doxycycline during pregnancy could harm the unborn baby or cause permanent tooth discoloration later in the baby’s life .

Eigenschaften

IUPAC Name |

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7-,10+,14+,15-,17-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNZGHXUZDHMIQ-CVHRZJFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045405 | |

| Record name | Doxycycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Doxycycline hydrochloride | |

CAS RN |

10592-13-9, 24390-14-5 | |

| Record name | Doxycycline Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxycycline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxycycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5α,5aα,6α,12aα)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Doxycycline Hyclate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXYCYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4182Z6T2ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Doxycycline hydrochloride, a tetracycline derivative, acts by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [, ] This effectively halts the formation of polypeptide chains and, consequently, bacterial protein synthesis. [, ]

A: The molecular formula of doxycycline hydrochloride is C22H24N2O8·HCl. It has a molecular weight of 480.9 g/mol. [, ]

A: Doxycycline hydrochloride shows maximum absorbance at 271 nm in distilled water. []

A: No, doxycycline hydrochloride is sensitive to light. Studies have shown significant changes in doxycycline content, pH, and color upon light exposure. [] Therefore, packaging that protects from light is essential.

A: Several strategies can enhance the stability: * Adding antioxidants like sodium sulfite or sodium sulfate. [] * Using metal ions like magnesium (Mg2+) as complexing agents. [] * Incorporating a mixture of 2-pyrrolidone and propylene glycol or dimethyl acetamide as a solvent system. []

A: Research shows promising results with: * Encapsulation in Tween 80 coated chitosan nanoparticles for enhanced brain targeting via oral delivery. [] * Incorporation into intestinal soluble pellets via extrusion/spheronization technology for controlled release. [] * Development of a PLA/PLGA injectable gel delivery system for sustained release within gingival tissues. []

A: The inclusion of zinc chloride and vitamin C, along with other excipients, in specific proportions improves the stability of the lyophilized powder injection, reducing hydrolysis and oxidation, thereby ensuring the efficacy of the drug. []

A: In pigs, the elimination half-life of doxycycline hydrochloride after intravenous administration has been reported to be approximately 4.07 hours. []

A: Sustained-release formulations of doxycycline hydrochloride, when administered intramuscularly to swine, demonstrate slower absorption and longer mean residence time (MRT) compared to conventional injections. This results in a prolonged presence of the drug in the systemic circulation. [, ]

A: Yes, aflatoxicosis in cherry valley ducklings has been shown to slow down both the absorption and distribution of doxycycline hydrochloride. Furthermore, liver damage resulting from aflatoxicosis significantly influences the enterohepatic cycling of the drug, leading to its faster elimination from the body. []

A: Yes, research indicates that doxycycline hydrochloride, particularly when encapsulated in Tween 80 coated chitosan nanoparticles (DCNPopt), exhibits significant antipsychotic activity against ketamine-induced psychosis in mice. This formulation effectively crosses the blood-brain barrier, leading to a notable increase in GABA and GSH levels, while decreasing MDA, TNF-α, and dopamine levels. []

A: Studies have demonstrated that doxycycline hydrochloride significantly enhances the release of TGF-β1 from the dentin matrix compared to EDTA. This finding suggests its potential as an effective alternative to EDTA in regenerative endodontic procedures. []

A: Encapsulating doxycycline hydrochloride in Tween 80 coated chitosan nanoparticles (DCNPopt) shows promise for brain-targeted delivery via oral administration. This method enhances drug penetration through the blood-brain barrier, as demonstrated in studies on mice. []

A: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for determining doxycycline hydrochloride concentrations in various matrices, including plasma and pharmaceutical formulations. [, , , ]

A: Researchers have successfully developed doxycycline hydrochloride intestinal soluble pellets using extrusion/spheronization technology. These pellets demonstrate controlled release properties, making them suitable for oral drug delivery. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.